

Spectroscopic Characterization of 7-Bromoquinazolin-4-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromoquinazolin-4-amine

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Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer and antimicrobial drugs. **7-Bromoquinazolin-4-amine** (CAS 1123169-43-6) is a pivotal intermediate in the synthesis of these complex molecules.^[1]^[2]^[3] Its functional handles—a reactive bromine atom and a nucleophilic amine—allow for diverse chemical modifications, making it a valuable building block for drug discovery pipelines.

This technical guide provides a comprehensive analysis of the key spectroscopic data used to identify and confirm the structure of **7-Bromoquinazolin-4-amine**. As Senior Application Scientist, my objective is not merely to present data, but to offer a field-proven perspective on its interpretation, explaining the causal relationships between molecular structure and spectral output. This document is designed for researchers, chemists, and drug development professionals who require a robust understanding of this compound's analytical profile.

Molecular Profile

A foundational step in any analysis is the confirmation of the molecule's basic properties. These values serve as the primary reference against which all spectroscopic data are validated.

Property	Value	Source
Chemical Formula	C ₈ H ₆ BrN ₃	[1]
Molecular Weight	224.06 g/mol	[1]
Monoisotopic Mass	222.97451 Da	[1]
CAS Number	1123169-43-6	[2]

To facilitate the discussion of NMR data, the following standardized numbering scheme for the quinazoline ring will be used.

Caption: Structure of **7-Bromoquinazolin-4-amine** with atom numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most direct evidence of a compound's molecular weight and offers insights into its structural stability and fragmentation pathways.

Experimental Protocol: Electrospray Ionization (ESI-MS)

- **Sample Preparation:** A dilute solution of **7-Bromoquinazolin-4-amine** (approx. 0.1 mg/mL) is prepared in a suitable solvent mixture such as methanol:water (1:1 v/v) with 0.1% formic acid to facilitate protonation.
- **Instrumentation:** The sample is infused into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- **Acquisition Parameters:**
 - Ionization Mode: ESI Positive
 - Capillary Voltage: 3.5 – 4.5 kV
 - Sheath/Aux Gas: Nitrogen
 - Scan Range: m/z 100 – 500

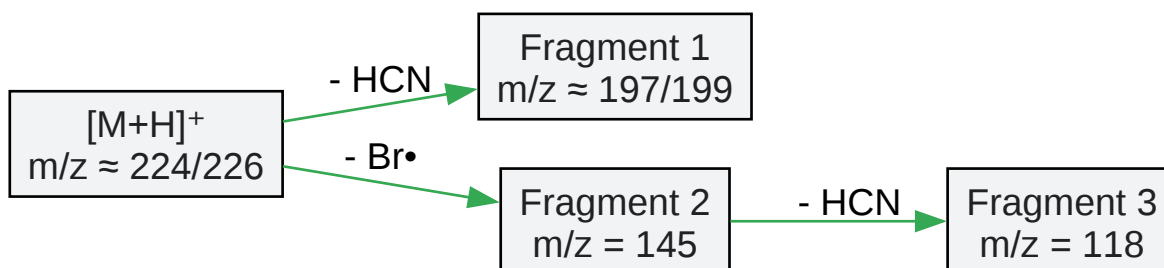
- Rationale: ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring the prominent observation of the protonated molecular ion, $[M+H]^+$. The use of formic acid creates an acidic environment that promotes the formation of positively charged ions, which is essential for detection in positive mode.

Data Summary & Interpretation

Ion Species	Calculated m/z	Observed m/z (Predicted)	Interpretation
$[M(^{79}\text{Br})+H]^+$	223.9821	~223.98	Molecular ion with ^{79}Br isotope
$[M(^{81}\text{Br})+H]^+$	225.9797	~225.98	Molecular ion with ^{81}Br isotope

Expert Interpretation: The hallmark of a bromine-containing compound in mass spectrometry is the presence of a doublet for the molecular ion peak.[4] The natural abundance of bromine isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), results in two distinct peaks separated by approximately 2 m/z units with a nearly 1:1 intensity ratio.[4] For **7-Bromoquinazolin-4-amine**, this signature would be the definitive confirmation of bromine incorporation and the compound's molecular weight. The observed mass should align precisely with the calculated monoisotopic mass of the protonated species.

Below is a proposed fragmentation pathway, a logical deduction based on the stable quinazoline core.



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Caption: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- **Sample Preparation:** A small amount of solid **7-Bromoquinazolin-4-amine** powder is placed directly onto the diamond crystal of the ATR accessory.
- **Data Acquisition:** The anvil is lowered to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired over a range of 4000–400 cm^{-1} .
- **Rationale:** ATR is the preferred method for solid samples as it requires minimal preparation and provides high-quality, reproducible spectra. This self-validating system ensures that the obtained spectrum is solely from the sample, as the background spectrum of the crystal environment is computationally subtracted.

Data Summary & Interpretation

The following table outlines the expected characteristic absorption bands for **7-Bromoquinazolin-4-amine** based on established spectroscopic data for aromatic amines and quinazoline systems.^{[5][6][7]}

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
3450 – 3300	Medium	Asymmetric & Symmetric N-H Stretch	Primary Amine (-NH ₂)
3100 – 3000	Medium-Weak	Aromatic C-H Stretch	Quinazoline Ring
1650 – 1580	Strong	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1620 – 1550	Strong	C=N and C=C Stretch	Quinazoline Ring System
1500 – 1400	Medium	C=C Stretch (in-ring)	Aromatic Ring
1335 – 1250	Strong	Aromatic C-N Stretch	Aryl-NH ₂
900 – 675	Strong	Aromatic C-H Bend (out-of-plane)	Substituted Benzene Ring
600 – 500	Weak-Medium	C-Br Stretch	Bromo-Aryl

Expert Interpretation: The IR spectrum provides several key diagnostic features. The most telling is the pair of peaks in the 3450–3300 cm⁻¹ region, which is a definitive sign of a primary amine (-NH₂), corresponding to its asymmetric and symmetric stretching modes.^[5] This is complemented by a strong N-H bending absorption around 1620 cm⁻¹. The complex series of strong bands between 1620 cm⁻¹ and 1400 cm⁻¹ is characteristic of the fused aromatic quinazoline system, arising from the coupled vibrations of C=C and C=N bonds. The strong C-N stretch near 1300 cm⁻¹ further confirms the aromatic amine structure. Finally, the C-Br stretch, while often weak, is expected in the low-frequency region of the fingerprint area.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution, providing detailed information about the chemical environment of each hydrogen and carbon atom.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Approximately 5-10 mg of **7-Bromoquinazolin-4-amine** is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- Acquisition: Standard pulse sequences are used to acquire ^1H , ^{13}C , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in assignments.
- Rationale: DMSO-d_6 is chosen as the solvent due to its excellent solubilizing power for polar, aromatic compounds. Its residual proton signal (~2.50 ppm) and carbon signal (~39.52 ppm) are well-defined and do not typically interfere with signals from the analyte. The amine protons are often visible in DMSO-d_6 due to slower exchange rates compared to other solvents like D_2O .

^1H NMR Data & Interpretation (Predicted)

The following assignments are predicted based on extensive analysis of structurally related quinazoline derivatives and fundamental NMR principles.^{[8][9]}

Proton (Fig. 1)	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Interpretation
H2	8.4 - 8.6	s	-	1H	Singlet due to no adjacent protons; deshielded by two adjacent N atoms.
H5	8.2 - 8.4	d	$J \approx 9.0$	1H	Doublet due to ortho coupling with H6. Deshielded by proximity to the pyrimidine ring.
H8	7.9 - 8.1	d	$J \approx 2.0$	1H	Doublet due to meta coupling with H6. Deshielded by Br and adjacent N atom.
H6	7.6 - 7.8	dd	$J \approx 9.0, 2.0$	1H	Doublet of doublets from ortho coupling to H5 and meta coupling to H8.
-NH ₂	7.3 - 7.7	br s	-	2H	Broad singlet, exchangeabl

e with D₂O.
Position is
concentration
-dependent.

¹³C NMR Data & Interpretation (Predicted)

Predicted chemical shifts are based on data from analogous structures and established substituent effects.[\[8\]](#)[\[10\]](#)[\[11\]](#)

Carbon (Fig. 1)	Predicted δ (ppm)	Interpretation
C4	158 - 162	Attached to the exocyclic amine, highly deshielded.
C8a	150 - 153	Quaternary carbon at the ring junction.
C2	148 - 151	Deshielded by two adjacent nitrogen atoms.
C4a	145 - 148	Quaternary carbon at the ring junction.
C6	128 - 131	Aromatic CH.
C5	125 - 128	Aromatic CH.
C8	120 - 124	Aromatic CH, shifted by adjacent bromine.
C7	118 - 122	Carbon directly attached to bromine; shift influenced by C-Br bond.

Integrated Spectroscopic Workflow

The definitive structural confirmation of a molecule like **7-Bromoquinazolin-4-amine** is not achieved by a single technique but by the logical integration of all spectroscopic data. The workflow below illustrates this principle of convergence.

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The spectroscopic profile of **7-Bromoquinazolin-4-amine** is distinct and readily interpretable. Mass spectrometry confirms its molecular weight and the presence of bromine through a characteristic isotopic doublet. Infrared spectroscopy provides clear evidence of its primary aromatic amine functionality and the quinazoline core. Finally, NMR spectroscopy, through predictable chemical shifts and coupling patterns, elucidates the precise arrangement of atoms, confirming the 7-bromo substitution pattern. Together, these techniques provide a self-validating system for the unambiguous identification and quality control of this critical synthetic intermediate, empowering researchers to proceed with confidence in their drug development endeavors.

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